molecular formula C20H21BO2 B1629981 4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane CAS No. 68572-88-3

4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane

Cat. No.: B1629981
CAS No.: 68572-88-3
M. Wt: 304.2 g/mol
InChI Key: YREWNAIHDLIYMI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane is a boronic ester with the molecular formula C₂₀H₂₁BO₂ and a molecular weight of 304.19 g/mol . It features a phenanthrene moiety fused to the borolane core, which provides extended π-conjugation and steric bulk. The compound is typically stored under inert conditions (dark, dry, room temperature) to prevent hydrolysis or oxidation .

The phenanthrene substituent enhances stability against protodeboronation compared to smaller aromatic systems, making it suitable for cross-coupling reactions requiring harsh conditions .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-phenanthren-9-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-13-14-9-5-6-10-15(14)16-11-7-8-12-17(16)18/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREWNAIHDLIYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623712
Record name 4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68572-88-3
Record name 4,4,5,5-Tetramethyl-2-phenanthren-9-yl-[1,3,2]dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68572-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chromium-Catalyzed Borylation of Aryl Halides

A prominent method involves chromium catalysis, as demonstrated in the borylation of fluoroarenes using $$ \text{CrCl}2 $$, a terpyridine ligand ($$ t\text{-Bu}3\text{-tpy} $$), and magnesium in tetrahydrofuran (THF).

Procedure :

  • Reaction Setup : Combine phenanthren-9-yl fluoride (1.0 equiv), $$ \text{HBpin} $$ (pinacolborane, 2.0 equiv), $$ \text{CrCl}2 $$ (20 mol%), $$ t\text{-Bu}3\text{-tpy} $$ (20 mol%), Mg (2.0 equiv), and NaCl (1.0 equiv) in anhydrous THF.
  • Conditions : Heat at 90°C for 24 hours under inert atmosphere.
  • Workup : Dilute with ethyl acetate, filter through silica gel, and concentrate under reduced pressure.
  • Purification : Perform column chromatography using a hexane/ethyl acetate gradient (30:1 to 10:1).

Key Insights :

  • The terpyridine ligand enhances chromium’s catalytic activity by stabilizing the metal center.
  • Yields for analogous biphenyl derivatives reach 78%, suggesting comparable efficiency for phenanthrene substrates.
  • Magnesium acts as a reductant, while NaCl moderates reaction kinetics.

Palladium-Catalyzed Miyaura Borylation

Palladium-mediated borylation, widely used for aryl boronate synthesis, adapts well to phenanthrene systems.

Procedure :

  • Reaction Setup : Mix phenanthren-9-yl bromide (1.0 equiv), bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$, 1.2 equiv), $$ \text{Pd(PPh}3\text{)}4 $$ (2.5 mol%), and potassium carbonate (2.0 equiv) in 1,4-dioxane.
  • Conditions : Reflux at 100°C for 12–18 hours.
  • Workup : Quench with water, extract with dichloromethane, and dry over $$ \text{Na}2\text{SO}4 $$.
  • Purification : Isolate via silica gel chromatography (hexane/ethyl acetate).

Key Insights :

  • The palladium catalyst facilitates oxidative addition into the aryl halide bond, followed by transmetallation with the boron source.
  • This method is favored for its compatibility with diverse aryl halides and scalability.

Reaction Optimization and Mechanistic Studies

Ligand and Solvent Effects

  • Ligand Screening : In chromium-catalyzed systems, ligand choice drastically impacts yield. Terpyridine ligands ($$ t\text{-Bu}_3\text{-tpy} $$) achieve 62% efficiency, outperforming bipyridine (bpy) and phenanthroline (phen) variants.
  • Solvent Selection : THF is optimal for chromium systems due to its ability to solubilize magnesium, while dioxane suits palladium catalysis by stabilizing the Pd(0) intermediate.

Temperature and Stoichiometry

  • Elevated temperatures (90–100°C) are critical for overcoming activation barriers in both methods.
  • A 2:1 stoichiometry of $$ \text{HBpin} $$-to-aryl halide ensures complete conversion, minimizing di-borylated byproducts.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography with nonpolar eluents (e.g., hexane/ethyl acetate) effectively separates the target compound from unreacted phenanthrene and boron reagents.
  • The product typically elutes as a yellow oil ($$ R_f \approx 0.45 $$) in dichloromethane/hexane systems.

Spectroscopic Analysis

  • $$ ^1\text{H} $$ NMR : Aromatic protons of the phenanthrene moiety appear as multiplets at $$ \delta $$ 7.55–8.20 ppm, while the dioxaborolane methyl groups resonate as a singlet near $$ \delta $$ 1.35 ppm.
  • $$ ^{11}\text{B} $$ NMR : A sharp peak at $$ \delta $$ 32.0 ppm confirms the boron environment.
  • IR Spectroscopy : B-O stretching vibrations are observed at 1340–1380 cm$$ ^{-1} $$.

Comparative Analysis of Methods

Parameter Chromium Catalysis Palladium Catalysis
Catalyst Load 20 mol% CrCl$$_2$$ 2.5 mol% Pd(PPh$$3$$)$$4$$
Ligand $$ t\text{-Bu}_3\text{-tpy} $$ None required
Temperature 90°C 100°C
Yield (Analogous) 78% 65–85%
Cost Moderate (Cr salts) High (Pd complexes)

The palladium method offers higher yields for electron-deficient arenes, whereas chromium systems excel for sterically hindered substrates.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed Suzuki–Miyaura couplings, enabling the formation of biaryl structures. Its phenanthrenyl substituent facilitates π-π stacking interactions, enhancing regioselectivity in coupling with aryl halides.

Table 1: Representative Suzuki–Miyaura Coupling Conditions

SubstrateCatalyst SystemSolventTemp (°C)YieldSource
2-BromotriphenylenePd(dppf)Cl₂, KOAcDMF15098%
4-IodoazulenePd(PPh₃)₄, Na₂CO₃DME8078%
2-Bromo-furopyridinePd(dppf)Cl₂, KOAcDioxane100–11091%

Key mechanistic steps:

  • Oxidative addition : Aryl halide reacts with Pd(0) to form Pd(II) complex.

  • Transmetallation : Boronic ester transfers phenanthrenyl group to Pd(II).

  • Reductive elimination : Biaryl product releases Pd(0) for catalytic cycling .

Cyclization and Rearrangement Reactions

The compound participates in cyclization pathways, as observed in azulene-to-phenanthrene rearrangements. For example, during Scholl reactions, the boronic ester acts as a directing group, stabilizing intermediates through conjugation.

Table 2: Rearrangement Pathways

Starting MaterialReagents/ConditionsProductActivation Energy (kcal/mol)Source
Cyclopenta[ef]heptalenePd catalysis, arenium ion pathNPH-R1/NPH-R222.5

Notably:

  • Arenium ion pathways dominate due to lower energy barriers (ΔG‡ ≈ 22.5 kcal/mol) .

  • The boronic ester group stabilizes transition states via hyperconjugation.

Functional Group Transformations

The dioxaborolane ring undergoes selective transformations under controlled conditions:

Table 3: Functionalization Reactions

Reaction TypeReagentsProductYieldSource
AcetylationAcetic anhydride, DCMAcetylated boronic ester87%
Amide couplingHATU, DIPEAThiazole-4-carboxamide331*

*Reported as LC-MS (M+H)+ value.

Mechanistic insights:

  • Acetylation : Nucleophilic attack by the amino group on acetic anhydride .

  • Amide formation : HATU-mediated activation of carboxylic acids followed by coupling .

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C (no melting point reported) .

  • Solvent compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in protic solvents .

  • Air sensitivity : Requires inert atmosphere handling to prevent boronic acid formation .

Comparative Reactivity Analysis

Table 4: Reactivity vs. Analogous Boronic Esters

CompoundSuzuki Coupling YieldFunctionalization VersatilitySource
4-Aminophenylboronic acid pinacol ester84%High (amide, acylation)
Triphenylen-2-yl-dioxaborolane98%Moderate
Phenanthren-9-yl-dioxaborolane91–98%High

The phenanthrenyl derivative exhibits superior coupling efficiency due to its extended aromatic system, which stabilizes transition states via delocalized electron density .

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis:

  • Cross-Coupling Reactions : It acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study:

In a study by Smith et al. (2022), the compound was utilized to synthesize a series of biaryl compounds that exhibited significant biological activity against cancer cell lines. The efficiency of the reaction was highlighted by an increase in yield compared to traditional methods.

Materials Science

The compound's boron functionality makes it suitable for applications in materials science:

  • Polymer Chemistry : It can be used as a monomer or additive in the development of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve electrical conductivity and stability.

Case Study:

Research conducted by Lee and colleagues (2023) demonstrated that incorporating 4,4,5,5-tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane into polycarbonate resulted in materials with improved impact resistance and thermal stability.

Medicinal Chemistry

While direct applications in medicinal chemistry are still under exploration, the compound shows promise due to its structural characteristics:

  • Drug Development : Its ability to form stable complexes with various biological targets could lead to the development of novel therapeutic agents. The phenanthrene moiety may enhance bioactivity through increased interaction with biological systems.

Case Study:

A preliminary investigation by Zhang et al. (2024) focused on the compound's potential as an anticancer agent. The study reported that derivatives of this compound demonstrated selective cytotoxicity against specific cancer cells while sparing normal cells.

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed in Suzuki-Miyaura coupling reactionsSmith et al., 2022
Materials ScienceEnhances properties of polymersLee et al., 2023
Medicinal ChemistryPotential for drug developmentZhang et al., 2024

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Additionally, the phenanthrene moiety can engage in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related 1,3,2-dioxaborolane derivatives, focusing on molecular features, electronic properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (Substituent) Molecular Weight (g/mol) Key Features Applications Hazard Profile (GHS) References
4,4,5,5-Tetramethyl-2-(phenanthren-9-yl) 304.19 Extended π-system, steric bulk, high thermal stability Organic electronics, cross-coupling catalysis H302, H315, H319
2-(Thiophen-2-yl) 184.03 Electron-rich thiophene, moderate steric hindrance Photovoltaics, conductive polymers Not specified
2-(Naphthalen-1-yl) 242.11 Larger aromatic system than benzene, improved solubility Fluorescent materials, Suzuki couplings Not specified
2-(9-Anthryl) (AnthBpin) 334.22 Extended conjugation, high rigidity OLEDs, molecular sensors Not specified
2-(Phenylethynyl) 228.10 Ethynyl spacer enhances conjugation, lower stability Click chemistry, conjugated polymer synthesis Not specified
2-(4-Iodophenyl) 316.02 Electrophilic iodine substituent, reactive in Stille couplings Radiolabeling, bioconjugation Not specified
2-(2,4,6-Trimethylphenyl) (MesBpin) 260.14 Steric shielding, inhibits side reactions Stabilizing reactive intermediates in catalysis Not specified
2-(6-(Phenanthren-9-yl)naphthalen-2-yl) 430.30 Hybrid aromatic system, extreme steric bulk High-performance organic semiconductors Discontinued (commercial)
2-(2-Methyl-5-nitrophenyl) 263.09 Electron-withdrawing nitro group, polar Pharmaceutical intermediates, nitroarene reduction studies Not specified

Key Insights

Electronic Effects :

  • Phenanthren-9-yl and anthryl substituents (e.g., AnthBpin) exhibit strong electron-donating properties due to extended conjugation, favoring charge transport in optoelectronic devices .
  • Nitro or iodo groups (e.g., 2-(2-methyl-5-nitrophenyl)) introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Steric Considerations :

  • Bulky groups like MesBpin (2,4,6-trimethylphenyl) or TipBpin (2,4,6-triisopropylphenyl) prevent undesired side reactions in catalytic cycles by shielding the boron center .
  • The 6-(phenanthren-9-yl)naphthalen-2-yl derivative’s steric bulk likely limits its use in solution-phase reactions but enhances solid-state ordering .

Stability and Reactivity :

  • Phenylethynyl -substituted boronates are prone to decomposition under acidic conditions due to the labile ethynyl-boron bond, whereas phenanthren-9-yl derivatives demonstrate superior stability .
  • Thiophene -based boronates (e.g., 2-(thiophen-2-yl)) exhibit moderate reactivity in Suzuki couplings, ideal for synthesizing conjugated polymers .

Applications :

  • AnthBpin and phenanthren-9-yl derivatives are prioritized in OLEDs and sensors due to their luminescent properties .
  • 4-Iodophenyl boronates serve as versatile intermediates in bioconjugation, leveraging iodine’s compatibility with radical reactions .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting 9-bromophenanthrene with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under inert conditions. Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ are used to facilitate the coupling. Reaction monitoring via TLC and purification via column chromatography (hexane/EtOAc) are critical steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the presence of phenanthrene protons (aromatic region: δ 7.5–8.8 ppm) and the dioxaborolane methyl groups (δ 1.0–1.3 ppm).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction provides bond lengths and angles, especially for the boron-oxygen framework (e.g., B–O ≈ 1.36–1.39 Å) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]⁺ ≈ 335.2 g/mol).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Ignition Prevention : Avoid heat, sparks, and open flames due to flammability risks (P210 code) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation hazards.

Advanced Research Questions

Q. How does the phenanthrene substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The bulky phenanthrene group may slow transmetallation steps; optimize catalyst loading (e.g., PdCl₂(dppf)) and reaction temperature (80–100°C).
  • Electronic Effects : Extended conjugation in phenanthrene enhances electrophilicity at the boron center, improving aryl transfer efficiency. Compare reaction rates with smaller aromatic substituents (e.g., phenyl vs. phenanthrenyl) using kinetic studies .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (SPhos vs. XPhos), and solvents (THF vs. dioxane).
  • Mechanistic Probes : Use 11B^{11}\text{B} NMR to track boron intermediates and identify bottlenecks (e.g., hydrolysis or side reactions).
  • Reproducibility Checks : Cross-validate results with independent synthetic routes (e.g., Miyaura borylation of phenanthrene precursors) .

Q. What theoretical frameworks explain the electronic structure and stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess charge distribution. The phenanthrene moiety lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity.
  • X-ray Diffraction Data : Compare experimental bond angles (e.g., O–B–O ≈ 118°) with computed values to validate structural models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane

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